molecular formula C10H12N2O2 B13184183 2-(3-Methoxyazetidin-1-yl)pyridine-3-carbaldehyde

2-(3-Methoxyazetidin-1-yl)pyridine-3-carbaldehyde

Cat. No.: B13184183
M. Wt: 192.21 g/mol
InChI Key: KUUOCDYYESOGHY-UHFFFAOYSA-N
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Description

2-(3-Methoxyazetidin-1-yl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C10H12N2O2 It is a heterocyclic compound that contains both a pyridine ring and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyazetidin-1-yl)pyridine-3-carbaldehyde typically involves the reaction of 3-pyridinecarboxaldehyde with 3-methoxyazetidine. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The specific details of the reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

it is likely that similar synthetic routes and reaction conditions used in laboratory-scale synthesis are employed in industrial settings, with modifications to optimize the process for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyazetidin-1-yl)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions, such as temperature and solvent, can vary depending on the specific reaction being carried out .

Major Products

The major products formed from these reactions include the corresponding carboxylic acid, alcohol, and substituted derivatives of this compound .

Scientific Research Applications

2-(3-Methoxyazetidin-1-yl)pyridine-3-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyazetidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-Methoxyazetidin-1-yl)pyridine-3-carbaldehyde include other pyridine derivatives and azetidine-containing compounds. Some examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of a pyridine ring and an azetidine ring, as well as the presence of a methoxy group and an aldehyde group. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

2-(3-methoxyazetidin-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H12N2O2/c1-14-9-5-12(6-9)10-8(7-13)3-2-4-11-10/h2-4,7,9H,5-6H2,1H3

InChI Key

KUUOCDYYESOGHY-UHFFFAOYSA-N

Canonical SMILES

COC1CN(C1)C2=C(C=CC=N2)C=O

Origin of Product

United States

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